2-[(4-chlorophenyl)sulfanyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
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Overview
Description
The compound “2-(4-chlorophenyl)sulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups and rings, including a chlorophenyl group, a thiophenyl group, an oxadiazole ring, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups and rings in space. Techniques such as NMR and X-ray crystallography could be used to determine the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the acetamide group could participate in acylation or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by factors like its molecular structure and the functional groups present .Scientific Research Applications
Synthesis and Characterization
A wide range of derivatives similar to 2-(4-chlorophenyl)sulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide have been synthesized and characterized, focusing on exploring their potential applications. These compounds are synthesized through various chemical reactions, involving intermediates and catalysts to achieve desired structures. The characterization of these compounds involves spectroscopic and analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray diffraction to elucidate their chemical structures and verify their purity and composition.
Pharmacological Evaluation
The synthesized compounds have been evaluated for their potential pharmacological applications, primarily focusing on their antibacterial and enzyme inhibition activities. Studies have shown that certain derivatives exhibit significant antibacterial properties against both gram-negative and gram-positive bacteria, suggesting their potential as antibacterial agents. Enzyme inhibition studies, including those against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), have revealed that some derivatives may possess therapeutic potential in treating diseases associated with enzyme dysregulation.
Antimicrobial Activity
Research has also focused on evaluating the antimicrobial activity of these derivatives. Compounds have been tested against a variety of microbial strains to assess their effectiveness in inhibiting microbial growth. Some derivatives have shown promising results, highlighting their potential in developing new antimicrobial agents to combat resistant strains of bacteria and fungi.
Molecular Docking and Cytotoxicity Studies
Molecular docking studies have been conducted to understand the interaction of these compounds with target enzymes or proteins, providing insights into their mechanism of action at the molecular level. Additionally, cytotoxicity studies are performed to assess the safety profile of these compounds, ensuring that they are not toxic to human cells at therapeutic concentrations.
- Synthesis, characterization and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate (K. Nafeesa et al., 2017).
- Synthesis, characterization and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide (A. Rehman et al., 2013).
- Synthesis Pharmacological Evaluation, Molecular Docking And Cytotoxicty Studies On Some N-Substituted 5-[(4-Chlorophenoxy)Methyl]-1,3,4-Oxadiazole-2yl-2-Sulfanyl Acetamides (S. Z. Siddiqui et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2S2/c15-9-3-5-10(6-4-9)22-8-12(19)16-14-18-17-13(20-14)11-2-1-7-21-11/h1-7H,8H2,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOZRFQWPLJYRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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